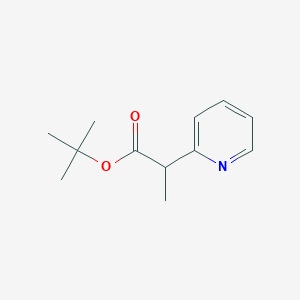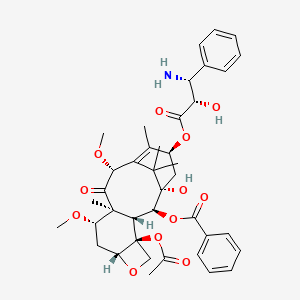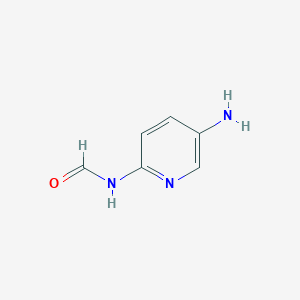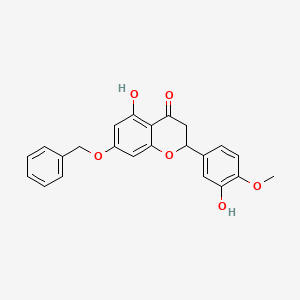![molecular formula C25H29ClN4O4 B13858130 tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Chloropropyl Group: The chloropropyl group can be introduced through a substitution reaction using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with various functional groups replacing the chloropropyl group.
Aplicaciones Científicas De Investigación
tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is unique due to its specific structural features, such as the combination of the tert-butyl group, chloropropyl chain, and dihydrobenzoimidazole core. These features confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C25H29ClN4O4 |
|---|---|
Peso molecular |
485.0 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-[3-(3-chloropropyl)-2-oxobenzimidazol-1-yl]propyl]-2-oxobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C25H29ClN4O4/c1-25(2,3)34-24(33)30-21-13-7-6-12-20(21)29(23(30)32)17-9-16-28-19-11-5-4-10-18(19)27(22(28)31)15-8-14-26/h4-7,10-13H,8-9,14-17H2,1-3H3 |
Clave InChI |
VYBHGKUIIRWEJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N(C1=O)CCCN3C4=CC=CC=C4N(C3=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)


![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)



![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
